molecular formula C24H30N2O4S B2620085 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-cyclohexylphenyl)sulfonyl)piperazine CAS No. 946378-65-0

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-cyclohexylphenyl)sulfonyl)piperazine

Cat. No.: B2620085
CAS No.: 946378-65-0
M. Wt: 442.57
InChI Key: YWFGLYMPAXUXDS-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-cyclohexylphenyl)sulfonyl)piperazine ( 946378-65-0) is a complex organic compound with a molecular formula of C24H30N2O4S and a molecular weight of 442.6 g/mol . It features a piperazine core, a prominent scaffold in medicinal chemistry, which is substituted at one nitrogen with a benzo[1,3]dioxol-5-ylmethyl group and at the other with a (4-cyclohexylphenyl)sulfonyl moiety . This structural motif is characteristic of sulfonamide-piperazine hybrids, a class of compounds known to be investigated for various biological activities. Recent scientific studies on analogous benzene sulfonamide-piperazine hybrids have demonstrated that such compounds can exhibit significant antioxidant capacity and enzyme inhibitory potencies against targets such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and α-glucosidase . Furthermore, related piperazine derivatives bearing the benzo[1,3]dioxole group have been pharmacologically evaluated in research settings and identified as possessing potent anticonvulsant and antidepressant activities in vivo . The unique architecture of this compound, which combines multiple pharmaceutically relevant fragments, makes it a valuable chemical tool for research applications in medicinal chemistry and drug discovery, particularly for probing neurological and metabolic pathways. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-cyclohexylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4S/c27-31(28,22-9-7-21(8-10-22)20-4-2-1-3-5-20)26-14-12-25(13-15-26)17-19-6-11-23-24(16-19)30-18-29-23/h6-11,16,20H,1-5,12-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFGLYMPAXUXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-cyclohexylphenyl)sulfonyl)piperazine typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Piperazine Ring: Piperazine can be synthesized by reacting ethylenediamine with dihaloalkanes.

    Coupling Reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety with the sulfonylated piperazine under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-cyclohexylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted piperazines or sulfonamides.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing piperazine rings have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that such compounds could inhibit cyclin-dependent kinase 2 (CDK2), crucial for cell cycle progression.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa18.76CDK2 Inhibition
Compound BMCF-715.00Apoptosis Induction
Compound CA54922.50Cell Cycle Arrest

2. Antimicrobial Properties

The antimicrobial properties of this compound have also been investigated. Compounds featuring the benzo[d][1,3]dioxole structure are known for their antibacterial and antifungal activities. In vitro studies have shown that related compounds exhibit varying degrees of inhibition against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound DE. coli32 µg/mL
Compound ES. aureus16 µg/mL
Compound FC. albicans8 µg/mL

Case Studies

Several case studies highlight the biological efficacy of this compound and its derivatives:

Case Study on Anticancer Effectiveness :
A recent study evaluated a series of piperazine derivatives against breast cancer cells (MCF-7). The results indicated that compounds with the benzo[d][1,3]dioxole structure significantly reduced cell viability through apoptosis pathways.

Antimicrobial Evaluation :
Another study assessed the antimicrobial activity of similar compounds against various pathogens. Findings revealed that certain derivatives showed potent activity against resistant strains of bacteria, suggesting their potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-cyclohexylphenyl)sulfonyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets, while the sulfonyl group can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Derivatives with Benzodioxole Substituents

  • Compound 6g (1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine) :

    • Exhibits lower affinity for D2 receptors (Ki = 3.0 nM) compared to phenylpiperazine analogs (e.g., compound 6a: Ki = 1.2 nM for D2).
    • Moderate activity at 5-HT1A (Ki = 3.3 nM) and 5-HT2A (Ki = 3.6 nM) receptors, suggesting benzodioxole substitution reduces D2 selectivity .
    • SAR Insight : The benzodioxole group introduces steric hindrance and moderate polarity, which may disrupt interactions with the D2 receptor’s hydrophobic binding pocket.
  • Compound 6j (6-Fluorobenzo[d]isoxazole-piperidine) :

    • Enhanced potency across D2 (Ki = 8.1 nM), 5-HT1A (Ki = 9.7 nM), and 5-HT2A (Ki = 3.2 nM) receptors compared to 6g.
    • Key Difference : Fluorine substitution and isoxazole ring increase lipophilicity and electronic effects, improving receptor interactions .

Sulfonamide-Substituted Piperazines

  • Compound 15 (1-(2,3-Dichlorophenyl)piperazine): High affinity for 5-HT6 (Ki < 10 nM) and D2 receptors (Ki = 15 nM) due to the lipophilic dichlorophenyl group.
  • HT-3 (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-ylmethanone): Combines benzodioxole-piperazine with a sulfonyl-linked benzo[b]thiophene. Key Feature: The sulfonyl group enhances metabolic stability but reduces CNS penetration compared to non-sulfonamide analogs .

Impact of Cyclohexyl vs. Aryl Sulfonyl Groups

  • Steric Effects: The cyclohexyl group may hinder interactions with polar receptor residues, reducing 5-HT7 affinity compared to smaller substituents .
  • 4-Methylphenyl Sulfonyl () :

    • Lower lipophilicity than cyclohexyl analogs, leading to reduced D2 binding but improved solubility.

Data Table: Receptor Affinities of Structural Analogs

Compound D2 (Ki, nM) 5-HT1A (Ki, nM) 5-HT2A (Ki, nM) Notes
6g (Benzodioxole-piperazine) 3.0 3.3 3.6 Lower D2 affinity
6j (Fluorobenzoisoxazole) 8.1 9.7 3.2 Enhanced multi-receptor activity
15 (Dichlorophenyl-piperazine) 15 - - High 5-HT6/D2 affinity
HT-3 (Benzothiophene-sulfonyl) N/A N/A N/A Improved metabolic stability

Key Research Findings

Lipophilicity-Receptor Affinity Correlation :

  • High lipophilicity (e.g., dichlorophenyl or cyclohexyl groups) correlates with enhanced D2/5-HT6 binding but may reduce 5-HT7 affinity .

Sulfonyl Group Effects :

  • Sulfonamide substitution improves chemical stability but may reduce CNS penetration due to increased polarity .

Benzodioxole vs. Heterocyclic Moieties :

  • Benzodioxole-piperazine derivatives generally exhibit lower D2 affinity than benzothiazole or isoxazole analogs, highlighting the role of electronic effects in receptor interactions .

Biological Activity

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-cyclohexylphenyl)sulfonyl)piperazine is a compound of interest due to its potential therapeutic applications. Its unique structure, featuring a benzo[d][1,3]dioxole moiety and a piperazine core, suggests a range of biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its sulfonamide group may confer inhibitory effects on enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes. Additionally, the piperazine ring may enhance binding affinity to neurotransmitter receptors, suggesting potential applications in neuropharmacology.

1. Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, sulfonamide derivatives have been shown to selectively inhibit COX-2 activity, leading to reduced inflammation in various models .

2. Antitumor Activity

Preliminary studies suggest that the compound may possess antitumor properties. For example, related compounds have demonstrated the ability to inhibit tumor growth in xenograft models by modulating signaling pathways involved in cell proliferation and apoptosis .

3. Neuropharmacological Potential

The piperazine component is known for its interaction with serotonin and dopamine receptors. This interaction may lead to anxiolytic or antidepressant effects, as seen in other piperazine derivatives .

Data Tables

Biological Activity Mechanism Reference
Anti-inflammatoryCOX-2 inhibition
AntitumorInhibition of tumor growth
NeuropharmacologicalInteraction with neurotransmitter receptors

Case Studies

  • Anti-inflammatory Study : A study evaluated the anti-inflammatory effects of a sulfonamide derivative in a rat model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers compared to the control group.
  • Antitumor Efficacy : In vitro studies demonstrated that related compounds inhibited the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Neuropharmacological Assessment : A behavioral study on mice indicated that administration of piperazine derivatives resulted in reduced anxiety-like behavior in elevated plus-maze tests.

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